

Erlenmeyer-Plöchl Synthesis of 2-Methyl-5(4H)-oxazolone: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5(4H)-oxazolone

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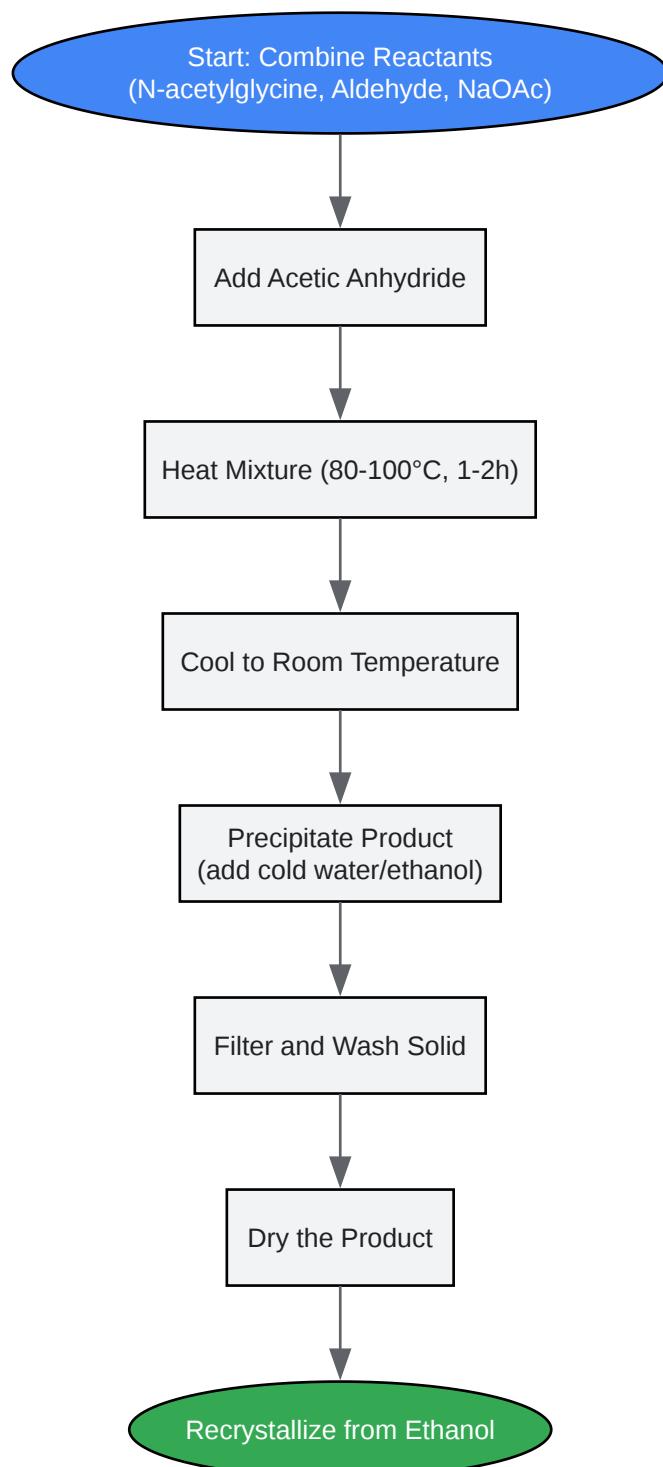
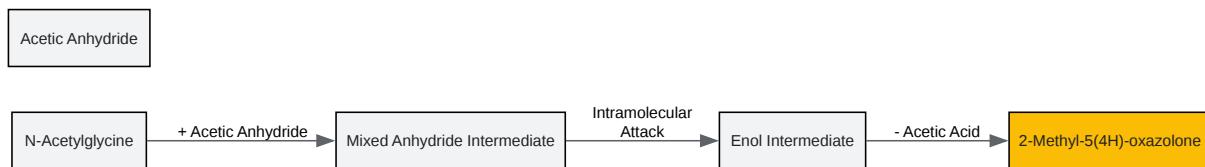
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Erlenmeyer-Plöchl synthesis, with a specific focus on the formation of **2-Methyl-5(4H)-oxazolone**. This oxazolone, also known as an azlactone, is a key intermediate in the synthesis of various organic compounds, including α -amino acids and other heterocyclic systems. This document details the reaction mechanism, provides experimental protocols for its *in situ* generation, and presents quantitative data from related syntheses.

Reaction Mechanism

The Erlenmeyer-Plöchl synthesis of **2-Methyl-5(4H)-oxazolone** involves the intramolecular cyclization of N-acetylglycine using a dehydrating agent, typically acetic anhydride. The reaction proceeds through the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon. Subsequent elimination of a molecule of acetic acid yields the desired oxazolone ring.

The resulting **2-Methyl-5(4H)-oxazolone** is a reactive intermediate.^{[1][2]} It possesses an acidic proton at the C-4 position, making it susceptible to enolization and subsequent condensation with aldehydes or ketones in a Perkin-type reaction to form 4-substituted derivatives.^{[1][3]} Due to its reactivity, **2-Methyl-5(4H)-oxazolone** is often generated and used *in situ* without isolation.



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